3-(2-aminoethyl)-4-chloro-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-4-chloro-2,3-dihydro-1H-indol-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-4-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent reduction to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-4-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully reduced form.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully saturated indole derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
3-(2-aminoethyl)-4-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-4-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may act on serotonin receptors, influencing neurotransmission and mood regulation . Additionally, its structural features allow it to participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar indole structure and is a precursor to several neurotransmitters.
Serotonin: Another indole derivative with significant roles in mood regulation and other physiological processes.
Melatonin: An indole-based hormone involved in regulating sleep-wake cycles.
Uniqueness
3-(2-aminoethyl)-4-chloro-2,3-dihydro-1H-indol-2-one is unique due to the presence of the chlorine atom and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11ClN2O/c11-7-2-1-3-8-9(7)6(4-5-12)10(14)13-8/h1-3,6H,4-5,12H2,(H,13,14) |
InChI Key |
GUVPVVVFHBKFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(C(=O)N2)CCN)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.